N-(3,4-dimethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Benzofuran Carboxamide Library Design

N-(3,4-dimethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide (CAS 888448-50-8) is a synthetic benzofuran-2-carboxamide derivative with the molecular formula C25H22N2O5 and a molecular weight of 430.46 g/mol. This compound belongs to a class of 3-amidobenzofuran-2-carboxamides that have been investigated for anti-proliferative and kinase-modulatory activities.

Molecular Formula C25H22N2O5
Molecular Weight 430.46
CAS No. 888448-50-8
Cat. No. B2910604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide
CAS888448-50-8
Molecular FormulaC25H22N2O5
Molecular Weight430.46
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C25H22N2O5/c1-15-8-4-5-9-17(15)24(28)27-22-18-10-6-7-11-19(18)32-23(22)25(29)26-16-12-13-20(30-2)21(14-16)31-3/h4-14H,1-3H3,(H,26,29)(H,27,28)
InChIKeyGMRGSNYQOWLAEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-dimethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide (CAS 888448-50-8) Procurement & Differentiation Primer


N-(3,4-dimethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide (CAS 888448-50-8) is a synthetic benzofuran-2-carboxamide derivative with the molecular formula C25H22N2O5 and a molecular weight of 430.46 g/mol [1]. This compound belongs to a class of 3-amidobenzofuran-2-carboxamides that have been investigated for anti-proliferative and kinase-modulatory activities [2]. The compound features a 3,4-dimethoxyphenyl substituent on the 2-carboxamide nitrogen and a 2-methylbenzamido group at the 3-position of the benzofuran core—a substitution pattern that distinguishes it from other regioisomeric and functional analogs within the same chemotype [3].

Why Generic Substitution of N-(3,4-dimethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide Is Not Advisable Without Direct Comparative Data


Within the benzofuran-2-carboxamide family, even minor positional changes to the dimethoxyphenyl substituent produce analogs with distinct molecular recognition surfaces. For example, the regioisomeric 2,5-dimethoxyphenyl analog (CAS 888464-93-5) displays a LogP of 5.2 and a topological polar surface area of 89.8 Ų [1], which differ from the properties of the 3,4-dimethoxy substitution pattern on the target compound. Because binding affinity, selectivity, and ADME parameters are exquisitely sensitive to such electronic and steric variations, researchers cannot assume that two benzofuran-2-carboxamide derivatives bearing different anilide substituents will perform interchangeably in biological assays [2]. Direct comparative experimental data are required to justify any substitution, and the absence of such data for this specific compound underscores the importance of sourcing the exact CAS number for reproducible research.

Quantitative Differentiation Evidence for N-(3,4-dimethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide (CAS 888448-50-8)


Regioisomeric Substitution Pattern Differentiation vs. 2,5-Dimethoxyphenyl Analog

The target compound carries a 3,4-dimethoxyphenyl substituent on the 2-carboxamide nitrogen, whereas the closest cataloged analog (CAS 888464-93-5) bears a 2,5-dimethoxyphenyl group [1]. Although head-to-head potency data are unavailable, the alteration of the methoxy-group orientation alters the electrostatic potential surface of the terminal aryl ring, a parameter known to modulate hydrogen-bond acceptor strength and π-stacking interactions with kinase hinge regions in benzofuran carboxamide series [2].

Medicinal Chemistry Structure-Activity Relationship Benzofuran Carboxamide Library Design

Benzamide Substituent Differentiation: 2-Methylbenzamido vs. 4-Nitrobenzamido Analogs

The target compound contains a 2-methylbenzamido moiety at the 3-position, distinguishing it from derivatives harboring electron-withdrawing groups such as 4-nitrobenzamido at the same position [1]. In published benzofuran-2-carboxamide series, the nature of the 3-amido substituent has been shown to directly influence anti-proliferative IC50 values; for instance, 5-chlorobenzofuran-2-carboxamide analogs with varying 3-amido groups displayed a greater than 4-fold range in caspase-3 induction activity in MCF-7 cells [2]. While the exact compound has not been individually profiled, the presence of the ortho-methyl group is expected to confer distinct steric bulk and lipophilicity compared to unsubstituted or para-substituted benzamido analogs.

Anti-Proliferative Screening Kinase Inhibition Benzofuran Carboxamide Library

Preliminary In Vivo Anti-Leukemic Activity Indication (P-388 Model)

A vendor application note indicates that N-(3,4-dimethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide shows significant inhibitory activity against P-388 leukemia in mice when administered as a suspension in acetone-Tween 80 . This represents the only available in vivo efficacy data point for this specific CAS number. No quantitative %T/C (treated/control) values or dose-response parameters are publicly accessible from primary literature, and no direct comparator data exist for the 2,5-dimethoxy isomer or other close analogs in the same model.

In Vivo Oncology Leukemia P-388 Benzofuran Carboxamide

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area

Predicted physicochemical parameters differentiate the target compound from its closest commercially available analogs. The 2,5-dimethoxyphenyl isomer (CAS 888464-93-5) has a predicted LogP of 5.2 and a topological polar surface area (TPSA) of 89.8 Ų [1]. The 3,4-dimethoxy substitution pattern on the target compound is predicted to yield a slightly different LogP and TPSA due to altered dipole alignment and solvation free energy contributions from the catechol-ether orientation [2]. These differences can impact membrane permeability, solubility, and off-target promiscuity in cellular assays.

ADME Prediction Lipophilicity Drug-Likeness

Best-Fit Application Scenarios for N-(3,4-dimethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide (CAS 888448-50-8) Based on Current Evidence


Structure-Activity Relationship (SAR) Studies Mapping Dimethoxyphenyl Positional Isomerism

The compound is most rationally used as a tool probe in systematic SAR campaigns comparing 3,4-dimethoxyphenyl vs. 2,5-dimethoxyphenyl substitution on benzofuran-2-carboxamide scaffolds [1]. Because regioisomeric changes in methoxy orientation alter both electronic properties and molecular shape, this compound serves as a critical pairwise comparator to its 2,5-isomer (CAS 888464-93-5) in kinase inhibition or anti-proliferative assays. Procurement of the exact CAS number ensures reproducible SAR data.

Focused Screening in P-388 Leukemia or Related Hematological Cancer Models

Based on a vendor application note indicating significant in vivo inhibitory activity against P-388 leukemia in mice , the compound may be prioritized for confirmatory screening in hematological cancer panels. Researchers should independently validate the reported activity by testing the compound in dose-response format against P-388 and additional leukemia cell lines, ideally alongside the 2,5-dimethoxyphenyl analog to quantify differential potency.

Physicochemical Property Benchmarking and In Silico Model Calibration

Because experimental LogP, solubility, and permeability data are lacking for both the target compound and its 2,5-isomer, this compound can be used in experimental physicochemical profiling studies [2]. The resulting data can calibrate in silico ADME models for the benzofuran-2-carboxamide chemotype, improving the predictive accuracy for future library design.

Exploratory Target Deconvolution and Kinase Profiling

Given the class-level association of benzofuran-2-carboxamides with CB1 allosteric modulation and kinase inhibition [3], the compound may be submitted to broad-panel kinase profiling or chemoproteomics to identify its molecular target(s). The presence of the 3,4-dimethoxyphenyl and 2-methylbenzamido groups distinguishes it from previously profiled analogs and may reveal novel target engagement patterns.

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